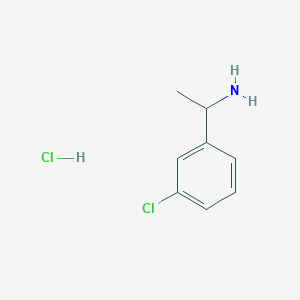

1-(3-Chlorophenyl)ethanamine, HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

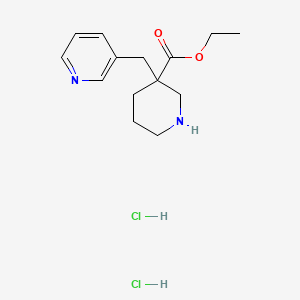

Molecular Structure Analysis

The molecular formula of 1-(3-Chlorophenyl)ethanamine, HCl is C8H11Cl2N . The molecular weight is 192.08 g/mol . The InChI code is 1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis

The molecular weight of 1-(3-Chlorophenyl)ethanamine, HCl is 192.08 g/mol. The density is 1.1±0.1 g/cm3 . The boiling point is 215.8±15.0 °C at 760 mmHg . The flash point is 91.9±8.4 °C .Applications De Recherche Scientifique

Photocatalytic Degradation

1-(3-Chlorophenyl)ethanamine, HCl has been studied for its role in the photocatalytic degradation of pollutants. Research has shown that titanium dioxide is an effective catalyst in degrading substances like DDT in the presence of simulated sunlight, leading to the production of CO2 and HCl as end products. This process involves hydroxyl radical attack on aromatic moieties, indicating potential applications in environmental remediation and pollution control (Borello et al., 1989).

Hydrolysis Studies

Studies on the hydrolysis of chlorinated compounds, including 1-(3-Chlorophenyl)ethanamine, HCl, reveal insights into their reactivity. These studies measure hydrolysis rate constants in various conditions, helping to understand the environmental fate and degradation pathways of such compounds (Jeffers et al., 1989).

Antiamoebic Activity

Research in medicinal chemistry has explored the synthesis of chalcones bearing N-substituted ethanamine, including 1-(3-Chlorophenyl)ethanamine, HCl, for antiamoebic activity. These compounds have been tested against strains of Entamoeba histolytica, showing promising results compared to standard drugs like metronidazole (Zaidi et al., 2015).

Multifunctional Biocide Applications

1-(3-Chlorophenyl)ethanamine, HCl has been used as a multifunctional biocide in cooling water systems. Its broad-spectrum activity against bacteria, fungi, and algae, combined with biofilm and corrosion inhibition properties, highlights its utility in industrial and environmental applications (Walter & Cooke, 1997).

Receptor Studies

The compound's structural similarity to aminoethyl ether groups of antihistamines has led to research exploring its potential as a receptor for histamine, different from known H1 and H2 receptors. This suggests its applicability in pharmacological research related to breast cancer cells (Brandes et al., 1985).

Environmental Exposure Studies

Studies have also focused on the environmental exposure of infants to compounds like 1-(3-Chlorophenyl)ethanamine, HCl through breast milk. These studies aim to understand the trends in excretion of such compounds during lactation, which is crucial for assessing environmental and health impacts (Czaja et al., 1999).

Mécanisme D'action

- The primary target of 1-(3-Chlorophenyl)ethanamine hydrochloride is surface protein A in Neisseria meningitidis and annexin A3 in humans .

- Specifically, it impacts various phosphatidylcholine species (e.g., PC (14:0/14:0), PC (14:0/16:1), etc.) .

Target of Action

Biochemical Pathways

Action Environment

Safety and Hazards

1-(3-Chlorophenyl)ethanamine, HCl is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Orientations Futures

Propriétés

IUPAC Name |

1-(3-chlorophenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXSKJUCKLUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)ethanamine, HCl | |

CAS RN |

39959-69-8 |

Source

|

| Record name | Benzenemethanamine, 3-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39959-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-((dimethylamino)methyl)-5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1356788.png)

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]-2-phenylethylamine hcl](/img/structure/B1356801.png)

![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)